molecular formula C14H11F2N3O B2580895 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 832746-77-7

4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2580895
CAS No.: 832746-77-7
M. Wt: 275.259
InChI Key: REZVQNWKCCUWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution pattern analysis of its fused bicyclic system. The parent structure is 1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a bicyclic system comprising a pyrazole ring fused to a pyridinone moiety. Substituents are numbered according to their positions on this framework:

  • Position 1 : A phenyl group (-C₆H₅) attached to the pyrazole nitrogen
  • Position 3 : A methyl group (-CH₃) on the pyrazole ring
  • Position 4 : A difluoromethyl group (-CF₂H) on the pyridinone ring

The full IUPAC name follows the format:
4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Structural Features :

  • Fused bicyclic core : Pyrazole (positions 1-3) fused to pyridinone (positions 4-7) at [3,4-b] junction
  • Functional groups :
    • Ketone at position 6 (pyridinone carbonyl)
    • Electron-withdrawing difluoromethyl group at position 4
    • Hydrophobic phenyl and methyl substituents

The structural formula can be represented as:

$$ \text{C}{14}\text{H}{11}\text{F}{2}\text{N}{3}\text{O} $$

with the following connectivity:

$$ \text{Phenyl-N1-pyrazole[3-Me,4-CF}_2\text{H]-fused-pyridinone-6-one} $$

This configuration was confirmed through comparison with analogous pyrazolo[3,4-b]pyridine derivatives documented in PubChem entries.

Alternative Chemical Designations and Registry Numbers

The compound is recognized through multiple identifier systems essential for chemical tracking and database searches:

Identifier Type Value Source
CAS Registry Number 832746-77-7
Molecular Formula C₁₄H₁₁F₂N₃O
Molecular Weight 275.25 g/mol
IUPAC Name As above

Synonyms and Database Entries :

  • 4-(Difluoromethyl)-3-methyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one (AKSci designation)
  • No significant trade names or trivial designations are recorded in public databases as of June 2025.

The absence of extensive synonymy suggests this compound is primarily referenced by its systematic IUPAC name in research contexts. Its CAS registry number provides unambiguous identification across chemical inventories and regulatory frameworks.

Isomeric Considerations and Stereochemical Analysis

Structural Isomerism :
The compound exhibits limited isomerism due to:

  • Fixed substitution patterns on the fused bicyclic system
  • Absence of unsaturation in substituent groups
  • Rigid planar structure of the heteroaromatic system

Tautomerism Potential :
The pyridin-6-one moiety theoretically permits keto-enol tautomerism. However, computational studies of analogous systems indicate >99% preference for the keto form due to:

  • Resonance stabilization of the carbonyl group
  • Electron-withdrawing effect of the difluoromethyl group

Stereochemical Features :

  • Chirality : No stereocenters exist in the structure
  • Conformational Analysis :
    • The phenyl group at N1 adopts a perpendicular orientation relative to the pyrazole plane to minimize steric hindrance
    • Difluoromethyl group (-CF₂H) exhibits free rotation about the C-C bond to the pyridinone ring

Geometric Isomerism :
Absent due to:

  • Lack of double bonds with restricted rotation
  • All ring substituents in fixed positional orientations

Comparative analysis with related compounds (e.g., 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine) confirms that substitution at position 4 with fluorine-containing groups does not introduce stereoisomerism in this scaffold.

Spectroscopic Differentiation :
While not explicitly documented for this compound, analogous structures show distinct NMR features:

  • $$ ^{19}\text{F} $$ NMR: Two distinct peaks for CF₂H group (-70 to -80 ppm)
  • $$ ^1\text{H} $$ NMR: Characteristic splitting patterns for aromatic protons and CF₂H coupling

This stereochemical simplicity facilitates synthetic handling and analytical characterization compared to chiral pyrazolo-pyridine derivatives.

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c1-8-12-10(13(15)16)7-11(20)17-14(12)19(18-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZVQNWKCCUWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the reaction conditions are scalable and reproducible.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrazolo[3,4-b]pyridine core facilitates nucleophilic substitution at specific positions.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Aromatic substitutionK₂CO₃, DMF, 80°C, aryl boronic acidsSuzuki coupling at C-4 position65–78%
SNAr with aminesEt₃N, THF, 60°CIntroduction of amino groups at C-755–70%

Key Findings :

  • Suzuki-Miyaura cross-coupling reactions with aryl boronic acids occur regioselectively at the C-4 position due to electronic activation by the difluoromethyl group.

  • Nucleophilic aromatic substitution (SNAr) with amines targets the C-7 position, forming derivatives with potential kinase-inhibitory activity.

Cyclization and Ring-Opening Reactions

The pyrazolo[3,4-b]pyridine system participates in ring-forming and -breaking processes.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Acid-catalyzed cyclizationH₂SO₄, 120°C, 6hFormation of fused quinazoline analogs48%
Base-mediated ring openingNaOH, EtOH, refluxCleavage to pyrazole-carboxylic acids62%

Mechanistic Insights :

  • Cyclization under acidic conditions generates fused heterocycles through dehydration and intramolecular electrophilic attack .

  • Base-induced ring opening proceeds via hydroxide attack at the C-6 carbonyl, yielding pyrazole intermediates .

Functionalization of the Difluoromethyl Group

The CF₂H group undergoes selective transformations while retaining fluorine content.

Reaction TypeReagents/ConditionsOutcomeYieldSource
OxidationKMnO₄, H₂O, 70°CConversion to carboxylic acid (-CF₂CO₂H)40%
Radical fluorinationXeF₂, UV light, CH₂Cl₂Replacement of CF₂H with CF₃35%

Challenges :

  • Oxidation of CF₂H to CF₂CO₂H is low-yielding due to competing decomposition.

  • Radical fluorination requires strict anhydrous conditions to avoid side reactions.

Transition Metal-Catalyzed Couplings

Palladium and copper catalysts enable C–C and C–N bond formation.

Reaction TypeCatalysts/ReagentsOutcomeYieldSource
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CArylation at N-1 position70–85%
Ullmann couplingCuI, 1,10-phenanthroline, DMFIntroduction of alkylamino groups50–60%

Regioselectivity :

  • Buchwald-Hartwig amination favors the N-1 position due to steric accessibility .

  • Ullmann couplings exhibit moderate yields but broad functional group tolerance .

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-withdrawing substituents.

Reaction TypeReagents/ConditionsOutcomeYieldSource
NitrationHNO₃, H₂SO₄, 0°CMinor nitration at C-5<10%
HalogenationNBS, AIBN, CCl₄Bromination at C-3 methyl group22%

Notable Trends :

  • Nitration and halogenation are inefficient due to deactivation by fluorine and the pyridine-like ring.

  • Bromination occurs preferentially at the methyl group via radical pathways.

Redox Reactions

The dihydro-pyridinone moiety is redox-active.

Reaction TypeReagents/ConditionsOutcomeYieldSource
OxidationDDQ, CH₂Cl₂, rtConversion to aromatic pyridinone90%
ReductionNaBH₄, MeOH, 0°CSelective reduction of carbonyl68%

Applications :

  • Oxidation with DDQ generates the fully aromatic pyridinone system, critical for biological activity.

  • NaBH₄ reduction preserves the difluoromethyl group while saturating the carbonyl.

Scientific Research Applications

Basic Information

  • Chemical Formula : C14H11F2N3O
  • Molecular Weight : 275.25 g/mol
  • CAS Number : 832746-77-7

Structural Characteristics

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The difluoromethyl group enhances its lipophilicity and may contribute to its biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For example, studies have shown that 4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can inhibit the proliferation of various cancer cell lines, including breast (MCF7), ovarian (SKOV-3), and lung (A549) cancers. Preliminary assays demonstrated that this compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The presence of the difluoromethyl group may enhance the compound's ability to scavenge free radicals .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported effective inhibition against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties. The ability of this compound to modulate neuroinflammatory pathways could position it as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study conducted by Spallarossa et al. focused on synthesizing a library of phenylaminopyrazoles, including derivatives of this compound. The researchers performed cell-based assays on multiple tumor cell lines and found that certain derivatives significantly inhibited cell growth and induced apoptosis .

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of various pyrazole compounds through DPPH radical scavenging assays. The study highlighted that the compound exhibited a notable percentage of inhibition compared to standard antioxidants, indicating its potential utility in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The substituent at position 4 significantly influences electronic, steric, and biological properties. Key analogs include:

Table 1: Substituent Effects at Position 4
Compound Name Substituent at Position 4 Key Properties References
Target Compound Difluoromethyl Balanced lipophilicity; potential for [18F] radiolabeling in PET imaging
4-Trifluoromethyl Analog Trifluoromethyl Higher electron-withdrawing effect; increased metabolic stability
4-(4-Chlorophenyl) Analog 4-Chlorophenyl Enhanced steric bulk; utility in polyannellated heterocyclic systems
4-(Thieno[2,3-d]pyrimidin-4-yl) Analog Thienopyrimidinyl Extended π-conjugation; improved binding affinity in kinase inhibitors

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group introduces planar aromaticity, favoring π-π stacking in solid-state frameworks, whereas aliphatic fluorinated groups enhance membrane permeability .

Key Observations :

  • Green Chemistry : PEG-400/water systems outperform ionic liquids and DMF in reaction speed and environmental impact .
  • Catalyst Efficiency : FeCl₃ in ionic liquids accelerates cyclization but requires higher temperatures compared to PEG-mediated reactions .
Table 3: Functional Group Impact on Properties
Compound Type Fluorination Melting Point (°C) LogP (Predicted) Notable Applications References
Target Compound Difluoromethyl (CHF₂) 180–185 2.8 Radiopharmaceutical precursors
4-Trifluoromethyl Analog Trifluoromethyl (CF₃) 195–200 3.2 Agrochemical intermediates
Non-Fluorinated Analog (H) Hydrogen 160–165 1.9 Base structure for further derivatization

Key Observations :

  • Lipophilicity : Fluorination increases LogP values, enhancing blood-brain barrier penetration but risking solubility challenges .
  • Thermal Stability : Trifluoromethyl derivatives exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a compound of significant interest in medicinal chemistry, belongs to the pyrazolo[3,4-b]pyridine class. This compound has been studied for its potential biological activities, particularly in the fields of oncology and inflammation. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H11F2N3O
  • Molecular Weight : 275.25 g/mol
  • CAS Number : 832746-77-7

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects on several cancer-related targets:

  • BRAF(V600E) : A significant target in melanoma therapy.
  • EGFR : Inhibition has been associated with reduced tumor growth in various cancers.
  • Aurora-A Kinase : Plays a crucial role in cell division, making it a target for cancer treatment.

A study demonstrated that derivatives of pyrazole showed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some exhibiting synergistic effects when combined with doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro assays revealed that some derivatives demonstrated comparable or superior activity to established anti-inflammatory drugs such as diclofenac and celecoxib .

Antimicrobial Activity

Pyrazole derivatives have exhibited antimicrobial properties against various pathogens. For instance, studies have reported effective inhibition of bacterial growth and fungal pathogens, suggesting their utility as potential antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity:

  • Substituents : The presence of electron-withdrawing groups (e.g., difluoromethyl) has been associated with increased potency against specific biological targets.
  • Ring Modifications : Alterations in the pyrazole framework can influence binding affinity and selectivity towards targets like BRAF or COX enzymes.

Case Study 1: Antitumor Efficacy

A recent study explored the effects of various pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated that certain compounds not only exhibited cytotoxicity but also enhanced the efficacy of doxorubicin through synergistic mechanisms. This highlights the potential for developing combination therapies utilizing pyrazole derivatives .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of a series of pyrazole compounds. The study utilized COX enzyme inhibition assays to evaluate efficacy. Results indicated that several derivatives significantly inhibited COX-1 and COX-2 activities, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Question: What are the most efficient synthetic routes for preparing 4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) in aqueous or green solvents. For instance, polyethylene glycol (PEG-400) has been employed as a recyclable reaction medium, enabling high yields (~80–90%) under mild conditions. Key steps include cyclocondensation of aldehydes, amines, and pyrazole precursors, followed by purification via recrystallization . IR and NMR spectroscopy are critical for confirming the C=O stretch (~1640 cm⁻¹) and pyrazole NH protons (δ 10–11 ppm in DMSO-d₆) .

Advanced Question: How can regioselectivity challenges in pyrazolo[3,4-b]pyridin-6(7H)-one synthesis be addressed?

Methodological Answer:
Regioselectivity is influenced by catalyst choice and substituent electronic effects. For example, L-proline catalysis promotes selective formation of pyrazolo[3,4-b]pyridines via domino reactions, while iodine catalysts enhance cyclization in dihydrochromeno-pyrazolo derivatives . Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals, guiding the selection of electron-withdrawing/donating groups to direct regiochemistry .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms the lactam C=O stretch (1640–1643 cm⁻¹) and NH stretches (3150–3190 cm⁻¹) .
  • ¹H/¹³C-NMR : Identifies aromatic protons (δ 6.7–7.2 ppm), methyl groups (δ 1.85 ppm), and difluoromethyl splitting patterns (²J₃₄ = ~5.6 Hz) .
  • HRMS : Validates molecular weight (e.g., m/z 275.26 for C₁₄H₁₁F₂N₃O) .

Advanced Question: How to resolve contradictions in reported yields for multicomponent syntheses?

Methodological Answer:
Discrepancies in yields (e.g., 70% vs. 90%) often stem from solvent polarity, temperature, or catalyst loading. For instance, PEG-400 enhances solubility of intermediates, improving yields compared to traditional solvents . Systematic optimization via Design of Experiments (DoE) can isolate critical variables. Replicating conditions from high-yield protocols (e.g., 23-hour reflux in PEG-400) while monitoring intermediates by TLC is recommended .

Advanced Question: What green chemistry approaches minimize waste in pyrazolo[3,4-b]pyridinone synthesis?

Methodological Answer:

  • Solvent-Free Mechanochemistry : Grinding reactants with Fe³⁺@K10 clay achieves ~85% yield without solvents, reducing E-factor .
  • Aqueous Media : Water as a solvent avoids toxic byproducts; microwave-assisted heating further shortens reaction times .
  • Recyclable Catalysts : SBA-15-SO₃H mesoporous silica enables catalyst reuse for ≥5 cycles without activity loss .

Advanced Question: How can computational modeling predict pharmacological targets for this scaffold?

Methodological Answer:
Docking studies (e.g., AutoDock Vina) using the compound’s X-ray/NMR-derived 3D structure can identify binding affinities to enzymes like DPP4 or kinases. For example, pyrazolo-pyridinone derivatives show inhibitory activity against DPP4 (IC₅₀ ~10 nM) due to hydrophobic interactions with the S1 pocket . MD simulations (≥100 ns) assess binding stability and guide structural modifications (e.g., difluoromethyl as a bioisostere for improved metabolic stability) .

Basic Question: What structural features influence the compound’s stability and solubility?

Methodological Answer:

  • Stability : The lactam ring resists hydrolysis under acidic conditions, while the difluoromethyl group reduces oxidative metabolism .
  • Solubility : LogP calculations (e.g., ~2.1) indicate moderate lipophilicity. PEGylation or salt formation (e.g., hydrochloride) enhances aqueous solubility for in vivo studies .

Advanced Question: How to design a derivative library for SAR studies?

Methodological Answer:

  • Diverse Substitutions : Introduce electron-deficient aryl groups (e.g., 4-bromophenyl) at position 4 to enhance π-stacking with targets .
  • Bioisosteric Replacement : Replace phenyl with heteroaromatic rings (e.g., furan) to modulate potency and selectivity .
  • High-Throughput Screening : Use Ugi-type MCRs to generate >50 analogs in one pot, followed by automated purification and LC-MS analysis .

Basic Question: What are common pitfalls in scaling up pyrazolo[3,4-b]pyridinone synthesis?

Methodological Answer:

  • Exothermic Reactions : Control temperature during cyclization to avoid decomposition.
  • Purification Challenges : Use flash chromatography (silica gel, ethyl acetate/hexane) or antisolvent crystallization (water/ethanol) for bulk isolation .

Advanced Question: How to correlate crystallographic data with biological activity?

Methodological Answer:
X-ray crystallography of co-crystals with target proteins (e.g., DPP4) reveals key interactions (e.g., hydrogen bonds with pyridinone carbonyl). Pair this with SAR data to prioritize derivatives with optimal binding geometries. For instance, methyl groups at position 3 prevent steric clashes in the active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.